4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of approximately 204.19 g/mol. This compound features a benzoic acid moiety substituted with a 5-methyl-1,2,4-oxadiazol-3-yl group, which contributes to its unique chemical properties and potential applications in various scientific fields. The compound is also known by its IUPAC name, 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, and has the CAS number 95124-68-8 .
The compound can be sourced from various chemical suppliers, including Thermo Scientific and VWR, where it is offered with a purity of 97% . It falls under the classification of organic compounds, specifically as an aromatic carboxylic acid due to the presence of the carboxylic acid functional group (-COOH) attached to the benzene ring.
The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid can be approached through several methods. One common method involves the reaction of benzoic acid derivatives with 5-methyl-1,2,4-oxadiazole in the presence of coupling agents or catalysts that facilitate the formation of the desired ether linkage.
The reaction typically requires controlled conditions such as temperature and pH to ensure high yield and purity. For instance, using a solvent like dimethylformamide or dimethyl sulfoxide can enhance solubility and promote the reaction between the reactants. The final product can be purified through recrystallization or chromatography techniques.
The molecular structure of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid features a benzene ring connected to a methoxy group (-OCH3) and a 5-methyl-1,2,4-oxadiazol moiety. The oxadiazole ring is characterized by its five-membered structure containing two nitrogen atoms and three carbon atoms.
The compound's structural formula can be represented by its SMILES notation: CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O, which provides insight into its connectivity and arrangement of atoms within the molecule .
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds. These may include:
The reactivity of this compound is influenced by both the electron-withdrawing nature of the oxadiazole group and the electron-donating properties of the methoxy group. This dual influence can lead to unique reactivity patterns in organic synthesis.
In biological contexts, compounds like 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid may exhibit mechanisms of action that involve interaction with specific enzymes or receptors. The oxadiazole moiety is known for its potential biological activities, including antimicrobial and antifungal properties.
Research indicates that derivatives containing oxadiazole rings often demonstrate significant biological activity due to their ability to interfere with cellular processes or inhibit enzyme functions .
The compound is typically a solid at room temperature with a melting point that can vary based on purity and specific synthesis methods. It is soluble in polar solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.
Key chemical properties include:
The stability of this compound under various conditions (light, temperature) should be evaluated for practical applications .
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid has potential applications in:
This compound's unique structural features make it an interesting candidate for further research in medicinal chemistry and agrochemicals.
The 1,2,4-oxadiazole ring is synthesized via cyclocondensation between amidoximes and carboxylic acid derivatives. Conventional thermal methods require prolonged heating (100–140°C), leading to moderate yields (50–70%) and side products like nitriles [2]. In contrast, catalytic fluoride-mediated cyclization using tetrabutylammonium fluoride (TBAF) in anhydrous THF achieves 85–92% yield at ambient temperature within 1–12 hours (Table 1). This method suppresses decarboxylation and preserves acid-labile functional groups [2] [6]. For 5-methyl-1,2,4-oxadiazoles, optimized protocols use O-acetyl amidoximes derived from acetamidoxime and activated esters, followed by TBAF-catalyzed ring closure (0.1–0.5 equiv). Solid-phase synthesis enables combinatorial library generation, as demonstrated for pharmaceutical intermediates [2] [10].
Table 1: Cyclocondensation Methods for 5-Methyl-1,2,4-oxadiazole Synthesis
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Thermal cyclization | 120°C, 12 h, DMF | 50–65 | 85–90 | Low catalyst cost |
| TBAF-catalyzed | RT, 6 h, THF | 85–92 | >95 | Ambient temperature, high regioselectivity |
| Microwave-assisted | 100°C, 20 min, DMSO | 88–94 | >98 | Rapid, energy-efficient |
| One-pot DMSO/base | RT, 3 h, K₂CO₃ | 80–87 | 92–95 | No intermediate isolation required |
Regiocontrol is critical for C3-alkoxy linkage to the benzoic acid moiety. Nucleophilic aromatic substitution (SNAr) at C3 of 3-chloro-5-methyl-1,2,4-oxadiazole with 4-hydroxybenzoate occurs at 60°C in acetonitrile (K₂CO₃ base), achieving >90% selectivity for the 3-substituted isomer [4]. Competing O-alkylation is minimized by:
Methoxy linker installation employs Williamson ether synthesis: 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole reacts with methyl 4-hydroxybenzoate under phase-transfer conditions (TBAB, 50% NaOH), yielding 85–90% of the ether precursor [8] [10]. Critical stabilization techniques for the carboxylic acid include:
Solvent-free mechanochemistry enables direct cyclocondensation: Ball-milling acetamidoxime with 4-(methoxycarbonyl)benzoic anhydride and K₂CO₃ yields 82% product in 30 minutes, reducing solvent waste by 100% [6]. Catalytic innovations include:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8